molecular formula C12H11BrN2 B1529666 N-Benzyl-5-bromopyridin-3-amine CAS No. 1194688-12-4

N-Benzyl-5-bromopyridin-3-amine

Cat. No.: B1529666
CAS No.: 1194688-12-4
M. Wt: 263.13 g/mol
InChI Key: MJROFMMRMPVTSU-UHFFFAOYSA-N
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Description

“N-Benzyl-5-bromopyridin-3-amine” is a chemical compound with the molecular formula C12H11BrN2 . It has a molecular weight of 263.14 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted at the 3rd position with an amine group and at the 5th position with a bromine atom. The nitrogen of the amine group is further substituted with a benzyl group .


Physical and Chemical Properties Analysis

“this compound” is a powder . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Alpha-pyridylation of Chiral Amines

Alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement involves palladium-catalyzed coupling with ureas to generate quaternary stereogenic centers with high enantioselectivity. This process is crucial for constructing complex molecules with specific stereochemistry, highlighting the role of N-Benzyl-5-bromopyridin-3-amine derivatives in stereospecific transformations (Clayden & Hennecke, 2008).

Amination of Aryl Halides

Amination of aryl halides using copper catalysis demonstrates the conversion of bromopyridine to aminopyridine under mild conditions. This showcases the utility of this compound in facilitating nucleophilic substitution reactions that are foundational in pharmaceutical synthesis (Lang et al., 2001).

Hydrogen Bonding in Crystal Structures

The crystal structure analysis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine illustrates the importance of hydrogen bonding in determining molecular conformation and stability, essential for understanding drug-receptor interactions and designing new drugs (Li et al., 2012).

Mechanism of Intramolecular Amination

Investigations into the mechanism of intramolecular amination of azaheteroarylamines reveal insights into Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution, shedding light on reaction pathways critical for the development of heterocyclic compounds (Loones et al., 2007).

Selective Amination Catalyzed by Palladium

Selective amination of polyhalopyridines catalyzed by a palladium complex highlights the efficiency and chemoselectivity of this compound in producing aminopyridines, integral for pharmaceutical synthesis and material science (Ji et al., 2003).

Safety and Hazards

“N-Benzyl-5-bromopyridin-3-amine” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N-benzyl-5-bromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-6-12(9-14-8-11)15-7-10-4-2-1-3-5-10/h1-6,8-9,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJROFMMRMPVTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3,5-Dibromopyridine (20.0 g, 84.4 mmol) and benzylamine (9.23 mL, 84.4 mmol) were dissolved in toluene (100 mL). Pd2(dba)3 (1.55 g, 1.69 mmol), BINAP (2.10 g, 3.38 mmol) and sodium tert-butoxide (12.2 g, 127 mmol) were added to the reaction mixture. The reaction was heated to 80° C. for 16 h, then allowed to cool to ambient temperature, diluted with ether (400 mL) and washed with brine (3×100 mL). The organic layer was dried over MgSO4, filtered and concentrated under vacuum. The residue was purified by silica gel chromatography (25% EtOAc in hexanes) to afford the title compound as a slightly yellow solid (14.75 g, 66%). MS (DCI/NH3) m/z 263 (M+H)+.
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20 g
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400 mL
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2.1 g
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12.2 g
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1.55 g
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66%

Synthesis routes and methods II

Procedure details

In analogy to the procedure described for the preparation of intermediate A-3 [B], benzylamine was reacted with 3,5-dibromopyridine in the presence of Pd2(dba)3, rac-BINAP and sodium tert-butoxide to give the title compound as a yellow solid. MS: 262.9, 264.9 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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